molecular formula C14H11NO4 B3071650 Methyl 3-aminooxanthrene-1-carboxylate CAS No. 1011407-42-3

Methyl 3-aminooxanthrene-1-carboxylate

Cat. No. B3071650
CAS RN: 1011407-42-3
M. Wt: 257.24 g/mol
InChI Key: JYXGJXNRGDCMIV-UHFFFAOYSA-N
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Description

“Methyl 3-aminooxanthrene-1-carboxylate” is a chemical compound with the CAS Number: 1011407-42-3 . It has a molecular weight of 257.25 and its IUPAC name is methyl 3-aminodibenzo [b,e] [1,4]dioxine-1-carboxylate . The physical form of this compound is a powder .


Molecular Structure Analysis

The molecular formula of “Methyl 3-aminooxanthrene-1-carboxylate” is C14H11NO4 . The InChI Code for this compound is 1S/C14H11NO4/c1-17-14 (16)9-6-8 (15)7-12-13 (9)19-11-5-3-2-4-10 (11)18-12/h2-7H,15H2,1H3 .

Scientific Research Applications

Xanthones from a Microfungus of the Genus Xylaria

  • Research Insight : A study on a microfungus, Xylaria sp., isolated from an Australian rainforest tree revealed two new natural products, one of which was synthesized into a compound similar to Methyl 3-aminooxanthrene-1-carboxylate. These compounds were evaluated for their antimicrobial properties and toxicity (Healy et al., 2004).

Electrochemical Synthesis of Fluoroadamantane Derivatives

  • Research Insight : Methyl-3,5,7-trifluoroadamantane-1-carboxylate, closely related to Methyl 3-aminooxanthrene-1-carboxylate, was synthesized electrochemically for the development of trifluoroamantadine. This study contributes to the understanding of synthetic pathways for related compounds (Monoi & Hara, 2012).

Synthesis of Palladium Complex with Coumarin-Derived Ligand

  • Research Insight : Research on Methyl 2-methyl-4-oxo-4H-chromene-3-carboxylate, a compound structurally similar to Methyl 3-aminooxanthrene-1-carboxylate, led to the development of a palladium complex. This complex exhibited significant cytotoxicity against cancer cell lines, highlighting its potential in cancer therapy (Budzisz et al., 2004).

Synthesis of Deaza-Analogues of Marine Alkaloid Topsentin

  • Research Insight : A study synthesized derivatives similar to Methyl 3-aminooxanthrene-1-carboxylate and tested them against human tumor cell lines. Although most showed no significant activity, one compound demonstrated moderate activity, suggesting potential for further exploration in cancer research (Carbone et al., 2013).

Inhibitors of Protein Carboxyl Methylation

  • Research Insight : A study exploring inhibitors of cyclic nucleotide phosphodiesterases discovered that these compounds also inhibit protein carboxyl methylation in blood platelets. This insight is relevant to understanding the pharmacological effects of compounds related to Methyl 3-aminooxanthrene-1-carboxylate (Macfarlane, 1984).

Safety and Hazards

“Methyl 3-aminooxanthrene-1-carboxylate” has several hazard statements including H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

methyl 3-aminodibenzo-p-dioxin-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-17-14(16)9-6-8(15)7-12-13(9)19-11-5-3-2-4-10(11)18-12/h2-7H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXGJXNRGDCMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)N)OC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-aminooxanthrene-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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